2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride
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Overview
Description
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a difluorocyclohexyl ring, and an ethan-1-ol moiety, making it a versatile compound for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Difluorocyclohexyl Ring:
Hydroxylation: The ethan-1-ol moiety is introduced through hydroxylation reactions, often using oxidizing agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The difluorocyclohexyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted cyclohexyl derivatives.
Scientific Research Applications
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl ring may enhance binding affinity, while the amino and ethan-1-ol groups facilitate interactions with active sites. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-amino-4,4-difluorocyclohexyl)acetic acid hydrochloride
- 2-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride
- 2-(4,4-difluorocyclohexyl)-2-methoxyethan-1-amine hydrochloride
Uniqueness
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the difluorocyclohexyl ring and the ethan-1-ol moiety distinguishes it from other similar compounds, making it valuable for specialized applications.
Properties
CAS No. |
2763777-68-8 |
---|---|
Molecular Formula |
C8H16ClF2NO |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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